Bienvenue dans la boutique en ligne BenchChem!

CEP-33779

JAK2 selectivity JAK3 sparing immunosuppression risk

CEP-33779 is the premier selective JAK2 inhibitor for clean IL-6/STAT3 pathway interrogation. With 65-fold selectivity over JAK3 and >40-fold over JAK1, it eliminates the immunosuppressive confounding inherent to pan-JAK or dual JAK1/2 inhibitors like ruxolitinib and baricitinib. Proven in multiple autoimmune (RA, SLE) and oncology (CRC, prostate cancer) models at oral doses of 30-100 mg/kg BID. Unique dual JAK2/P-gp inhibition enables chemosensitization studies. Choose CEP-33779 for unambiguous JAK2-specific pharmacology.

Molecular Formula C24H26N6O2S
Molecular Weight 462.6 g/mol
CAS No. 1257704-57-6
Cat. No. B612251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-33779
CAS1257704-57-6
SynonymsCEP33779;  CEP-33779;  CEP 33779.
Molecular FormulaC24H26N6O2S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C
InChIInChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27)
InChIKeyRFZKSQIFOZZIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CEP-33779 CAS 1257704-57-6: Potent and Highly Selective JAK2 Inhibitor for Research Procurement


CEP-33779 (CAS 1257704-57-6) is a novel, orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2) belonging to the 1,2,4-triazolo[1,5-a]pyridine chemical class [1]. It exhibits an IC₅₀ of 1.3-1.8 nM against JAK2 in cell-free enzymatic assays and demonstrates pronounced selectivity over other JAK family members, including JAK1 (>40-fold), JAK3 (65-fold), and TYK2 (>800-fold) [2]. The compound has been extensively characterized in preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and colorectal cancer, establishing its utility as a selective JAK2 probe for interrogating IL-6/STAT3-mediated signaling pathways [3].

Why CEP-33779 Cannot Be Replaced by Generic JAK1/2 or Pan-JAK Inhibitors in Targeted Research


While multiple JAK inhibitors are commercially available, their selectivity profiles differ substantially, precluding interchangeable use in experiments requiring JAK2-specific pathway interrogation. Clinically approved agents such as ruxolitinib (JAK1/JAK2 IC₅₀: 3.3/2.8 nM; JAK2/JAK3 selectivity: ~140-fold) and baricitinib (JAK1/JAK2 IC₅₀: 5.9/5.7 nM; JAK2/JAK3 selectivity: ~74-fold) exhibit dual JAK1/JAK2 inhibition profiles that confound attribution of biological effects solely to JAK2 blockade [1]. Conversely, CEP-33779 demonstrates 65-fold selectivity for JAK2 over JAK3 and >40-fold over JAK1, enabling cleaner pharmacological dissection of JAK2-dependent phenotypes without the confounding immunosuppressive effects associated with JAK3 or JAK1 co-inhibition [2]. For researchers investigating IL-6/JAK2/STAT3 signaling in oncology or autoimmune contexts where JAK1-sparing activity is critical, generic substitution with pan-JAK or dual JAK1/2 inhibitors introduces experimental variables that compromise data interpretability.

CEP-33779 1257704-57-6: Quantitative Evidence of Differentiation from Competing JAK2 Inhibitors


Superior JAK2 Selectivity Over JAK3: CEP-33779 vs. Ruxolitinib, Baricitinib, and Momelotinib

CEP-33779 demonstrates 65-fold selectivity for JAK2 over JAK3 (JAK3 IC₅₀/JAK2 IC₅₀ = 65) [1]. In contrast, ruxolitinib exhibits ~140-fold JAK2/JAK3 selectivity [2]; baricitinib exhibits ~74-fold JAK2/JAK3 selectivity [2]; and momelotinib exhibits only ~10-fold JAK2/JAK3 selectivity . The enhanced JAK3-sparing profile of CEP-33779 is critical because JAK3 inhibition is mechanistically linked to immunosuppression via impaired γc cytokine signaling.

JAK2 selectivity JAK3 sparing immunosuppression risk

Superior Selectivity for JAK2 Over TYK2: CEP-33779 vs. Ruxolitinib and Baricitinib

CEP-33779 exhibits >800-fold selectivity for JAK2 over TYK2 (TYK2 IC₅₀ / JAK2 IC₅₀ > 800) . In comparison, ruxolitinib shows only ~6.4-fold selectivity (TYK2 IC₅₀ = 18 nM; JAK2 IC₅₀ = 2.8 nM) [1], and baricitinib shows ~10.5-fold selectivity (TYK2 IC₅₀ = 60 nM; JAK2 IC₅₀ = 5.7 nM) [1]. The >800-fold TYK2-sparing window of CEP-33779 substantially exceeds that of both clinically approved JAK inhibitors.

TYK2 selectivity off-target kinase inhibition JAK-STAT pathway specificity

Potent JAK2 Inhibition with Defined Cellular Activity: CEP-33779 vs. XL019

CEP-33779 inhibits JAK2 with an enzymatic IC₅₀ of 1.8±0.6 nM [1] and demonstrates whole-cell JAK2 inhibitory activity with an IC₅₀ of 61 nM in cellular assays [2]. In comparison, XL019, another selective JAK2 inhibitor, exhibits a comparable enzymatic IC₅₀ of 2.2 nM but lacks published whole-cell activity data in peer-reviewed literature . The defined cellular activity of CEP-33779 provides researchers with a validated benchmark for in vitro target engagement studies.

JAK2 IC₅₀ cellular potency whole-cell assay

Orally Bioavailable with Defined PK Parameters: CEP-33779 vs. Preclinical JAK2 Inhibitors Lacking Published PK Data

CEP-33779 demonstrates favorable pharmacokinetic properties in nude mice: intravenous half-life (t₁/₂) = 1 hour, volume of distribution (Vd) = 2.6 L/kg, and estimated oral bioavailability (F) = 33% . Many preclinical JAK2 inhibitors lack publicly disclosed oral PK parameters, requiring researchers to empirically determine in vivo dosing regimens. The defined PK profile of CEP-33779 enables rational dose selection (e.g., 30 mg/kg BID in CWR22 xenograft models achieving tumor stasis/partial regression in 5/10 animals) without extensive pilot PK studies .

pharmacokinetics oral bioavailability in vivo dosing

Validated In Vivo Efficacy Across Multiple Autoimmune and Oncology Models

CEP-33779 has been rigorously validated in multiple in vivo disease models with quantified efficacy endpoints. In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, CEP-33779 administered at 30-100 mg/kg BID reduced mean paw edema and clinical scores, with histological evidence of reduced matrix erosion, subchondral osteolysis, pannus formation, and synovial inflammation [1]. In MRL/lpr and BWF1 mouse models of systemic lupus erythematosus (SLE), CEP-33779 at 55-100 mg/kg extended survival and reduced splenomegaly/lymphomegaly, with significant decreases in serum cytokines including IL-12, IL-17A, IFN-α, IL-1β, and TNF-α [2]. In the CWR22 prostate cancer xenograft model, 30 mg/kg BID oral dosing for 14 days produced tumor stasis or partial regression in 5/10 animals .

in vivo efficacy rheumatoid arthritis lupus nephritis colorectal cancer

P-Glycoprotein Inhibitory Activity: Potential Utility in Multidrug Resistance Research

CEP-33779 demonstrates P-glycoprotein (P-gp) inhibitory activity, significantly increasing intracellular accumulation and reducing efflux of doxorubicin in P-gp-overexpressing multidrug-resistant cancer cells at non-cytotoxic concentrations [1]. In contrast, clinical JAK inhibitors such as ruxolitinib and baricitinib are not characterized for P-gp inhibitory activity as a primary pharmacological feature. This secondary activity of CEP-33779 may offer dual utility in oncology research—combining JAK2 pathway inhibition with modulation of drug efflux transporters—a property not shared by most JAK2-selective tool compounds.

P-glycoprotein multidrug resistance MDR1 chemosensitization

CEP-33779 1257704-57-6: Optimal Research Applications Based on Quantified Differentiation


JAK2-Specific Pathway Dissection in IL-6/STAT3-Driven Inflammation and Oncology

CEP-33779 is the preferred JAK2 inhibitor for experiments requiring attribution of biological effects specifically to JAK2 blockade rather than broad-spectrum JAK family inhibition. Its 65-fold selectivity over JAK3 and >800-fold selectivity over TYK2 exceed those of clinically used JAK1/2 inhibitors (ruxolitinib: ~6.4-fold vs TYK2; baricitinib: ~10.5-fold vs TYK2) [1]. This selectivity profile minimizes confounding immunosuppressive or pleiotropic cytokine signaling effects, enabling cleaner interpretation of JAK2-dependent phenotypes in IL-6/STAT3 pathway studies.

In Vivo Efficacy Studies in Rheumatoid Arthritis and Lupus Nephritis Models

Researchers conducting in vivo autoimmune disease modeling should prioritize CEP-33779 due to its published efficacy across two independent mouse models of rheumatoid arthritis (CIA and CAIA) and two models of systemic lupus erythematosus (MRL/lpr and BWF1) [2]. The compound's defined oral PK profile (F = 33%, t₁/₂ = 1 h in mice) enables rational dose selection without extensive pilot studies, and its established efficacy at 30-100 mg/kg BID provides a validated dosing reference .

Colorectal and Prostate Cancer Xenograft Studies Targeting JAK2/STAT3 Signaling

CEP-33779 is indicated for oncology research involving JAK2/STAT3-driven tumor models, particularly colorectal cancer and prostate cancer xenografts. Published studies demonstrate that CEP-33779 suppresses colorectal tumor growth by inhibiting IL-6/JAK2/STAT3 signaling [3], while in the CWR22 prostate cancer xenograft model, 30 mg/kg BID oral dosing produced tumor stasis or partial regression in 50% of treated animals .

Multidrug Resistance (MDR) and P-Glycoprotein Transporter Research

For investigators studying chemotherapy resistance or drug efflux mechanisms, CEP-33779 offers a distinctive dual-function profile combining JAK2 inhibition with P-glycoprotein (P-gp) inhibitory activity. At non-cytotoxic concentrations, CEP-33779 significantly increases intracellular accumulation and reduces efflux of chemotherapeutic agents in P-gp-overexpressing cells [4]. This property distinguishes CEP-33779 from most JAK2-selective tool compounds and enables studies of combined JAK2 pathway inhibition and chemosensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-33779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.